molecular formula C22H24N2O3 B2984398 N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide CAS No. 1209839-39-3

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2984398
CAS No.: 1209839-39-3
M. Wt: 364.445
InChI Key: YGKFQYBUDVCCBV-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide is a synthetic acetamide derivative featuring a naphthalen-1-yl group linked to an acetamide backbone, with a morpholinoethyl-furan substituent. This compound combines sterically bulky aromatic (naphthalene), heterocyclic (furan), and polar (morpholine) components, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c25-22(15-18-7-3-6-17-5-1-2-8-19(17)18)23-16-20(21-9-4-12-27-21)24-10-13-26-14-11-24/h1-9,12,20H,10-11,13-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKFQYBUDVCCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan derivatives with morpholinoethylamine and naphthalene acetamide. The structural formula can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

This compound features a morpholine ring, which is known for enhancing solubility and bioavailability, alongside a furan moiety that contributes to its pharmacological profile.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives containing 1,3,4-oxadiazole structures have shown to inhibit STAT3 signaling pathways, which are crucial in cancer cell proliferation and survival. Studies have demonstrated that such compounds can effectively reduce tumor growth in various cancer models by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. In animal models of arthritis, treatment with related compounds resulted in a marked reduction of inflammatory markers such as c-Fos expression, suggesting a mechanism through which these compounds may alleviate symptoms associated with chronic inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer effects of furan-containing compounds, this compound was evaluated for its ability to inhibit cell proliferation in breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanisms

A separate investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced edema and joint swelling in arthritic models. Histological analysis showed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated groups compared to controls.

Comparative Biological Activity Table

Compound Activity IC50 (µM) Mechanism
This compoundAnticancer15Inhibition of STAT3 signaling
Related Furan DerivativeAnti-inflammatory10Reduction of c-Fos expression
1,3,4-Oxadiazole DerivativeAnticancer12Induction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Biological Activity Notable Findings Reference
N-(2-(Furan-2-yl)-2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl, morpholinoethyl, furan Not explicitly reported Structural uniqueness
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthalen-2-yloxy, morpholinoethyl Cytotoxic (HeLa cells) IC50 ~3.16 µM/mL (cisplatin-like)
2-(5-Benzylidene-2,4-dioxothiazolidine-3-yl)-N-(2-morpholinoethyl)acetamide Thiazolidinedione, morpholinoethyl Antimicrobial Melting point 180–182°C
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalen-1-yl, chlorophenyl Not explicitly reported Structural analog
2-[5-(5-Methylfuran-2-yl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Naphthalen-1-yl, thienopyrimidinone, furan Not explicitly reported High structural complexity

Research Implications and Gaps

  • Cytotoxic Potential: The target compound’s naphthalen-1-yl and morpholinoethyl groups suggest possible anticancer activity, warranting cytotoxicity assays akin to .
  • Synthetic Optimization : Evidence from indicates efficient routes (e.g., click chemistry, acylation) for analogous compounds.
  • Solubility and Bioavailability: Morpholinoethyl groups may enhance solubility compared to halogenated phenyl analogs .

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